Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)

Übersicht

Beschreibung

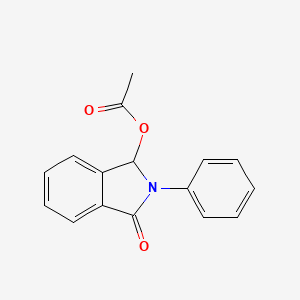

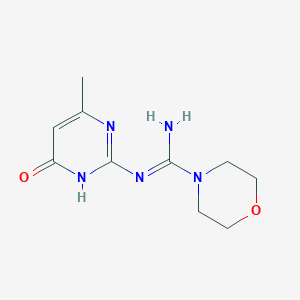

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is an organometallic compound with the linear formula C13H8ClN2O3Re . It is a yellow solid and is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

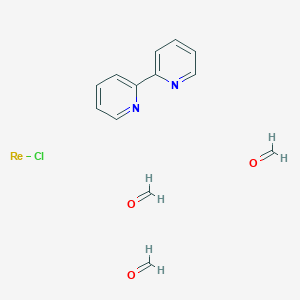

The synthesis of Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) can be achieved from 2,2’-Bipyridine and Rhenium Pentacarbonyl Chloride .Molecular Structure Analysis

The molecular structure of Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is represented by the formula C13H8ClN2O3Re . It has a molecular weight of 461.88 .Chemical Reactions Analysis

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is used as a catalyst for the reduction of carbon dioxide and carbonyls .Physical And Chemical Properties Analysis

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is a yellow solid . The exact mass and the monoisotopic mass of the compound are 461.978098 g/mol .Wissenschaftliche Forschungsanwendungen

Sol-Gel Derived Material Studies

Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) has been utilized in fluorescence depolarization experiments to study sol-gel-derived materials like silica and aluminosilicate. These studies reveal insights into the fluidity of the local environment around the probe molecule during the gelation, aging, and drying phases of these materials (McKiernan, Zink, & Dunn, 1992).

Photophysical and Computational Studies

This compound has been a subject of photophysical and computational studies, particularly in its derivatives like chloro and pyridinate derivatives of rhenium(I) tricarbonyl complexes. These studies focus on the absorption, emission, and electronic and vibrational properties of these complexes, providing a deeper understanding of their behavior in various states (Kirgan et al., 2007).

Biomedical Imaging

In the field of biomedical imaging, a derivative, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, has shown potential as a thiol-reactive luminescent agent. It exhibits properties like a long luminescence lifetime and a large Stokes shift, and has been found to accumulate in mitochondria, demonstrating its potential for targeted biological imaging (Amoroso et al., 2008).

Spectroscopic Properties

The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes, including those containing 2,2'-bipyridine, have been extensively studied. These studies offer insights into their molecular structures, luminescence data, and the nature of their emissions, which are important for applications in photonic and electronic devices (Xue et al., 1998).

Crystal Structure and Magnetic Properties

The crystal structure and magnetic properties of compounds like Tetraphenylarsonium Tetrachloro(oxalato)rhenate(IV) and Bis(2,2'-bipyridine)tetrachloro(μ-oxalato)copper(II)rhenium(IV) have been characterized, offering valuable information on their structural and magnetic behavior. Such studies contribute to the understanding of the interactions and properties of these complexes (Chiozzone et al., 1999).

Polymeric Applications

The synthesis of hyperbranched polymers containing a rhenium bipyridine complex demonstrates an application in the field of materials science. These polymers can form monolayers on substrates, suggesting their potential use in constructing multilayer ultrathin film devices (Tse et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

chlororhenium;formaldehyde;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.3CH2O.ClH.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-2;;/h1-8H;3*1H2;1H;/q;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHGBLVGCYSIJW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C=O.C=O.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Re] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN2O3Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)